6-Bromo-3-phenylpyridazin-4-ol
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Overview
Description
6-Bromo-3-phenylpyridazin-4-ol is an organic compound belonging to the pyridazine family, characterized by a bromine atom at the 6th position, a phenyl group at the 3rd position, and a hydroxyl group at the 4th position of the pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-phenylpyridazin-4-ol typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide, catalyzed by palladium. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like ethanol or water .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-phenylpyridazin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield 6-Bromo-3-phenylpyridazin-4-one, while substitution of the bromine atom with a methoxy group would yield 6-Methoxy-3-phenylpyridazin-4-ol .
Scientific Research Applications
6-Bromo-3-phenylpyridazin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 6-Bromo-3-phenylpyridazin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-phenylpyridazin-4-ol: Similar structure but with a chlorine atom instead of bromine.
3-Phenylpyridazin-4-ol: Lacks the halogen atom at the 6th position.
6-Bromo-3-methylpyridazin-4-ol: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness
6-Bromo-3-phenylpyridazin-4-ol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of halogenation on the properties and activities of pyridazine derivatives .
Properties
Molecular Formula |
C10H7BrN2O |
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Molecular Weight |
251.08 g/mol |
IUPAC Name |
6-bromo-3-phenyl-1H-pyridazin-4-one |
InChI |
InChI=1S/C10H7BrN2O/c11-9-6-8(14)10(13-12-9)7-4-2-1-3-5-7/h1-6H,(H,12,14) |
InChI Key |
JZOZZDCUSWCAAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=CC2=O)Br |
Origin of Product |
United States |
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